molecular formula C12H17N5O5 B151251 (2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 4338-48-1

(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B151251
CAS No.: 4338-48-1
M. Wt: 311.29 g/mol
InChI Key: BBOCDRLDMQHWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)adenosine has been studied as an anticonvulsant through the activation of adenosine A1 receptor (AA1R).
2-[6-(2-Hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a natural product found in Isaria japonica and Cordyceps pruinosa with data available.

Mechanism of Action

N-(2-Hydroxyethyl)adenosine (HEA) is a physiologically active compound found in Cordyceps cicadae, a traditional medicinal mushroom . This compound has been identified as a Ca2+ antagonist and has shown to control circulation and possess sedative activity in pharmacological tests .

Target of Action

The primary targets of HEA are human proximal tubular cells (HK–2) and PC12 cells . These cells play a crucial role in renal function and neurodegenerative disorders, respectively .

Mode of Action

HEA interacts with its targets by attenuating reactive oxygen species (ROS) production and gene expression of ATF–6, PERK, IRE1α, CDCFHOP, IL1β, and NFκB within 24 hours . It effectively prevents endoplasmic reticulum (ER) stress and restores ER homeostasis .

Biochemical Pathways

HEA affects the GRP78/ATF6/PERK/IRE1α/CHOP pathway . This pathway is involved in the regulation of ER stress, which is a key factor in renal cell damage and neurodegenerative disorders .

Pharmacokinetics

It’s known that hea is non-toxic up to 100 µm toward hk–2 cells .

Result of Action

HEA increases cell viability, reduces LDH release, MMP collapse, Ca2+ overload, and ROS generation induced by H2O2 toxicity . It also increases the activities of antioxidant enzymes, inhibits lipid peroxidation, and reduces IL-6, IL-1β, TNF-α, and NF-kB .

Action Environment

The action of HEA can be influenced by environmental factors such as the presence of other compounds and the specific conditions of the cells it interacts with . For instance, the presence of NSAIDs like diclofenac and meloxicam can enhance the protective effects of HEA .

Biochemical Analysis

Biochemical Properties

N-(2-Hydroxyethyl)adenosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to attenuate the lipopolysaccharide (LPS)-stimulated release of pro-inflammatory cytokines by RAW 264.7 macrophages . This suggests that N-(2-Hydroxyethyl)adenosine may interact with enzymes and proteins involved in the inflammatory response.

Cellular Effects

N-(2-Hydroxyethyl)adenosine has been shown to have various effects on different types of cells and cellular processes. For example, it has been found to protect human proximal tubular cells from nonsteroidal anti-inflammatory drug (NSAID)-mediated effects on differential gene expression at the mRNA and protein levels . This suggests that N-(2-Hydroxyethyl)adenosine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-(2-Hydroxyethyl)adenosine involves its interactions with biomolecules at the molecular level. It has been reported to prevent ER stress by attenuating ROS production and gene expression of ATF–6, PERK, IRE1α, CDCFHOP, IL1β, and NFκB within 24 hours . This indicates that N-(2-Hydroxyethyl)adenosine can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Hydroxyethyl)adenosine can change over time. For instance, in a study involving the culture of Beauveria bassiana, a fungus that produces N-(2-Hydroxyethyl)adenosine, the maximum production of the compound was achieved on day 7 . This suggests that N-(2-Hydroxyethyl)adenosine has a certain degree of stability and may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

N-(2-Hydroxyethyl)adenosine is involved in several metabolic pathways. It is a derivative of nitrogen metabolism, and its production can be influenced by different nitrogen sources . This suggests that N-(2-Hydroxyethyl)adenosine may interact with enzymes or cofactors involved in nitrogen metabolism, and could potentially affect metabolic flux or metabolite levels.

Properties

IUPAC Name

2-[6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O5/c18-2-1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(21)8(20)6(3-19)22-12/h4-6,8-9,12,18-21H,1-3H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOCDRLDMQHWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874345
Record name ADENOSINE,6N-2-HYDROXYETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4338-48-1
Record name NSC54251
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 2
Reactant of Route 2
(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 3
Reactant of Route 3
(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 4
Reactant of Route 4
(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 5
Reactant of Route 5
(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 6
(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Customer
Q & A

Q1: What are the antioxidant properties of HEA?

A1: Research suggests that HEA exhibits antioxidant activity by scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals []. In studies using extracts from Isaria sinclairii, the n-butanol fraction containing HEA demonstrated significant DPPH radical scavenging activity []. This antioxidant potential makes HEA a compound of interest for further research into its potential health benefits.

Q2: Has HEA been isolated from any natural sources, and what other compounds are found alongside it?

A2: Yes, HEA has been successfully isolated from the dried fruiting bodies of cultured Cordyceps militaris []. The extraction and isolation process involved using macroporous adsorption resin and silica gel column chromatography []. Interestingly, several other compounds were also identified in the same study, including:

    Q3: Does HEA influence nitric oxide (NO) production or vascular endothelial growth factor (VEGF) levels?

    A3: Studies on Isaria sinclairii extracts, particularly the n-butanol fraction containing HEA, showed that it did not significantly increase nitric oxide (NO) production in vascular endothelial cells []. Additionally, HEA treatment did not lead to a substantial increase in vascular endothelial growth factor (VEGF) levels compared to the control group []. These findings suggest that HEA might not possess vasorelaxant properties similar to some pharmaceuticals and may have limited impact on angiogenesis in vitro.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.